The 3D Advantage: Physicochemical Profiling and Synthetic Integration of CAS 1824145-15-4
The 3D Advantage: Physicochemical Profiling and Synthetic Integration of CAS 1824145-15-4
Abstract: The Structural Evolution of Diamine Scaffolds
In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic rings has been identified as a primary driver of attrition in clinical pipelines due to poor solubility and off-target promiscuity. CAS 1824145-15-4 (2-phenyl-2,6-diazaspiro[1]heptane) represents a next-generation spirocyclic building block engineered to overcome these pharmacokinetic liabilities. As a highly strained, three-dimensional bioisostere for piperazine, this compound provides researchers with a critical tool to enhance target selectivity and metabolic stability. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic advantages, and field-proven protocols for its synthetic integration.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of CAS 1824145-15-4 is essential for predicting its behavior in both synthetic workflows and biological systems. The spiro[1]heptane core inherently alters the dipole moment and basicity (pKa) of the secondary amine compared to flexible, unconstrained diamines.
| Property | Value | Method / Source |
| CAS Registry Number | 1824145-15-4 | Standardized Identifier |
| Chemical Name | 2-phenyl-2,6-diazaspiro[1]heptane | IUPAC |
| Molecular Formula | C11H14N2 | Elemental Analysis |
| Molecular Weight | 174.24 g/mol | Calculated |
| Boiling Point | 305.3 ± 42.0 °C | Predicted |
| Density | 1.16 ± 0.1 g/cm³ | Predicted |
| SMILES String | C1(=CC=CC=C1)N1CC2(C1)CNC2 | Structural Notation |
Data supported by commercial chemical profiling standards .
Mechanistic Rationale: Escaping Flatland
The causality behind selecting CAS 1824145-15-4 over a traditional 1-phenylpiperazine lies in the geometric constraints of the spirocycle. According to the foundational hypothesis proposed by Lovering et al., increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule directly correlates with higher clinical success rates.
Why does this specific spirocycle outperform piperazine?
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Conformational Restriction: The orthogonal arrangement of the two azetidine rings locks the exit vectors of the nitrogen atoms. This rigidity reduces the entropic penalty upon binding to a target protein, often leading to enhanced affinity.
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Lipophilicity (LogD) Reduction: Despite adding a carbon atom to bridge the system, the spirocyclic architecture disrupts planar hydrophobic stacking and alters the hydration shell, frequently resulting in a lowered LogD and improved aqueous solubility.
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Metabolic Stability: The lack of adjacent, easily oxidizable methylene C-H bonds in a flexible ring prevents rapid cytochrome P450-mediated metabolism, a common liability of piperazine derivatives.
Figure 1: Mechanistic rationale for spirocyclic bioisosteric replacement.
Application Case Study: Sigma-2 (TMEM97) Receptor Ligands
A highly relevant application of CAS 1824145-15-4 is its use in the development of CNS therapeutics. In a recent study on the synthesis of functionalized γ-butyrolactones targeting the Sigma-2 receptor (implicated in Alzheimer's disease and schizophrenia), researchers systematically replaced the 1-phenylpiperazine moiety with 2-phenyl-2,6-diazaspiro[1]heptane .
Causality of the Substitution: The research team executed this bioisosteric replacement specifically to improve Mouse Liver Microsomal (MLM) stability. The traditional piperazine analogs suffered from rapid metabolic clearance. By incorporating the spirocyclic core of CAS 1824145-15-4, the researchers maintained the critical basic amine required for Sigma-2 receptor anchoring while shielding the molecule from rapid oxidative degradation.
Self-Validating Experimental Protocol: Sterically Demanding C-N Cross-Coupling
Because the spiro[1]heptane system presents unique steric bulk compared to unhindered piperazines, standard alkylation or unoptimized coupling conditions often result in low yields. The following Buchwald-Hartwig cross-coupling protocol is engineered as a self-validating system to ensure successful N-arylation of CAS 1824145-15-4.
Rationale for Reagent Selection: A highly active, sterically demanding biaryl phosphine ligand (XPhos) is strictly required to facilitate efficient oxidative addition and subsequent reductive elimination without competitive β-hydride elimination.
Step-by-Step Methodology
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Preparation & Inert Atmosphere: In an oven-dried Schlenk tube, combine CAS 1824145-15-4 (1.0 equiv), the target aryl halide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.06 equiv), and sodium tert-butoxide (1.5 equiv). Evacuate and backfill with Argon three times.
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Solvent Addition & Heating: Add anhydrous, degassed 1,4-dioxane (0.2 M concentration). Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
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In-Process Control (Self-Validation Gate 1): Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via LC-MS. Validation metric: The reaction is only considered complete when the extracted ion chromatogram (EIC) shows >95% consumption of the m/z 175.1 [M+H]⁺ peak (starting material) and the appearance of the product mass.
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Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, typically a gradient of DCM to 10% MeOH in DCM).
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Final Analytical Validation (Self-Validation Gate 2): Perform ¹H and ¹³C NMR (400 MHz, CDCl₃). Validation metric: Confirm the disappearance of the broad secondary amine N-H singlet (typically ~2.0-2.5 ppm) and verify the diagnostic integration of the spirocyclic methylene protons (four distinct doublets/multiplets between 3.5-4.5 ppm), ensuring the core remains intact and un-isomerized.
Figure 2: Self-validating experimental workflow for sterically hindered C-N coupling.
References
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link][2]
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Blass, B. E., Gao, R., Blattner, K. M., & Canney, D. J. (2021). Synthesis and Evaluation of Novel, Selective, Functionalized γ-butyrolactones as Sigma-2 Ligands. Research Square (Preprint for Medicinal Chemistry Research).[Link][3][4]
Sources
- 1. 1185718-80-2|N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
